
1-(3-Chloropropyl)piperidine
Overview
Description
4-amino-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-amino-N-(2-chlorophenyl)benzenesulfonamide may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .
Scientific Research Applications
Chemical Properties and Structure
1-(3-Chloropropyl)piperidine has the molecular formula and a molecular weight of approximately 161.67 g/mol. Its structure features a piperidine ring substituted with a 3-chloropropyl group, which is crucial for its reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for multiple therapeutic effects:
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally related to this compound have shown promise in preclinical studies targeting various cancer types .
- Neuropharmacological Effects : The compound has been studied for its interactions with serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders . It may act as a selective ligand for specific receptor subtypes, modulating neurotransmitter systems.
- Antiviral Properties : Some studies have indicated that piperidine derivatives can inhibit viral proteases, providing potential avenues for antiviral therapies against diseases like dengue fever .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows for the introduction of specific structural features into target compounds, facilitating the development of new materials and chemicals.
Application Area | Description |
---|---|
Pharmaceuticals | Intermediate in drug synthesis targeting neurological and cancer pathways |
Agricultural Chemicals | Antimicrobial agents against pathogens affecting crops |
Synthetic Chemistry | Building block for complex heterocycles and specialty chemicals |
Biological Research
The compound's ability to interact with various biological targets makes it valuable in biological research:
- Receptor Binding Studies : It acts as a ligand in receptor binding assays, contributing to the understanding of receptor-ligand interactions and their physiological implications .
- Structure-Activity Relationship Studies : The exploration of modifications on the piperidine ring has revealed insights into how structural changes affect biological activity, particularly in antimicrobial efficacy .
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Research : A study evaluated derivatives of piperidine for their ability to induce cell death in breast cancer cell lines, demonstrating that specific substitutions on the piperidine ring enhanced cytotoxicity .
- Neuropharmacology : Research focused on the interaction of this compound with serotonin receptors indicated its potential role in modulating mood disorders, suggesting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 4-amino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
- 4-amino-N-(3-chlorophenyl)benzenesulfonamide
- 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Uniqueness
4-amino-N-(2-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group can enhance its interactions with certain molecular targets, making it distinct from other similar compounds .
Biological Activity
1-(3-Chloropropyl)piperidine is a piperidine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloropropyl group, exhibits unique interactions with biological systems, making it a subject of research for its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 162.68 g/mol. The structure consists of a piperidine ring substituted with a 3-chloropropyl group. Its chemical properties facilitate various interactions with biological targets, influencing its activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₇ClN |
Molecular Weight | 162.68 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS). The chloropropyl moiety enhances lipophilicity, allowing better penetration through cellular membranes.
Neurotransmitter Interaction
This compound has been studied for its potential as a histamine H3 receptor ligand, which is crucial in modulating neurotransmitter release in the brain. Compounds that interact with this receptor can influence cognitive functions and may have implications in treating neurodegenerative diseases and psychiatric disorders .
Therapeutic Potential
Anticancer Activity: Preliminary studies suggest that derivatives of piperidine can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds targeting insulin-like growth factor receptors (IGF-1R) have shown promise in cancer therapy due to their role in cell survival and proliferation .
Anti-inflammatory Effects: The modulation of inflammatory pathways through receptor interaction indicates potential applications in treating conditions like asthma and autoimmune diseases .
Study 1: Histamine H3 Receptor Ligands
A study conducted on metal-containing histamine H3 receptor ligands demonstrated that modifications to the piperidine structure could enhance binding affinity and selectivity towards the receptor. This research highlights the importance of structural variations in developing new therapeutic agents targeting CNS disorders .
Study 2: Kinase Inhibition
Research exploring the kinase inhibitory activity of piperidine derivatives revealed that certain analogs could effectively inhibit IGF-1R, suggesting their potential utility in cancer therapies. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds.
Table 2: Comparison with Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Piperidine derivative | Potential H3 receptor ligand |
4-Benzylpiperidine | Piperidine with benzyl group | Anticancer properties |
N-Benzylpiperidine | Benzyl substituted piperidine | Neurotransmitter modulation |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Chloropropyl)piperidine hydrochloride, and what analytical methods confirm its purity?
this compound hydrochloride is synthesized via alkylation or substitution reactions. A representative method involves reacting an alcohol precursor (e.g., 4-(3-(piperidin-1-yl)propoxy)benzaldehyde) with thionyl chloride (SOCl₂) in toluene under inert conditions. The reaction proceeds at 60°C for 3 hours, followed by recrystallization from ethanol to yield the product in quantitative conversion . For purity confirmation, researchers employ infrared spectroscopy (IR) to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹), nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 3.5–4.0 ppm for piperidine protons), and mass spectrometry (MS) to verify molecular ion peaks .
Q. How is this compound hydrochloride applied in medicinal chemistry?
This compound serves as a key intermediate in synthesizing bioactive molecules. For example:
- Antitrypanosomal agents : It reacts with huprine derivatives (e.g., huprine Y) under basic conditions (KOH, DMSO) to form hybrids targeting Trypanosoma brucei .
- Cholinesterase inhibitors : Alkylation of ferulic acid derivatives with this compound yields compounds tested for acetylcholinesterase inhibition, relevant to Alzheimer’s disease research .
Structural modifications (e.g., varying alkyl chain lengths) are guided by activity-relationship studies .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for derivatives of this compound?
Low yields (e.g., 5–34%) are common due to side reactions (e.g., hydrolysis of the chloropropyl group) or steric hindrance. Strategies include:
- Temperature control : Maintaining 0°C during thionyl chloride addition minimizes decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity in alkylation steps .
- Catalysis : Molecular sieves absorb moisture, improving reaction efficiency in moisture-sensitive syntheses .
Yield discrepancies across studies (e.g., 30% vs. quantitative conversion) highlight the need for condition-specific optimization .
Q. How can computational tools like AutoDock Vina improve the design of this compound derivatives?
AutoDock Vina enables molecular docking to predict binding affinities and modes. Key steps:
Grid parameter optimization : Define binding pockets using receptor structures (e.g., acetylcholinesterase).
Scoring function adjustments : Prioritize hydrogen bonding and hydrophobic interactions for derivatives.
Multithreading : Accelerate screening of large compound libraries.
The software’s speed (100x faster than AutoDock 4) and accuracy make it ideal for iterative design of piperidine-based inhibitors .
Q. How can researchers resolve contradictions in reported synthesis yields or analytical data?
Discrepancies may arise from:
- Reagent purity : Impurities in thionyl chloride reduce conversion rates .
- Characterization limits : Low-intensity molecular ions in GC-MS (e.g., 0.5–8%) complicate mass validation; complementary NMR/IR is essential .
- Crystallization conditions : Ethanol vs. acetone recrystallization alters product purity and yield .
Standardizing protocols (e.g., solvent grade, reaction monitoring via TLC) minimizes variability .
Q. What novel applications of this compound are emerging in neurodegenerative disease research?
Recent studies highlight its role in:
- Anti-Alzheimer agents : Hybrid molecules combining piperidine and huprine scaffolds show dual inhibition of β-amyloid aggregation and acetylcholinesterase .
- Neuroprotective analogs : Derivatives with fluorophenyl or cyclohexyl substituents exhibit improved blood-brain barrier permeability in rodent models .
Mechanistic studies leverage in silico ADMET predictions and in vivo pharmacokinetics to prioritize candidates .
Properties
IUPAC Name |
1-(3-chloropropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163164 | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-63-5 | |
Record name | 1-(3-Chloropropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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